N-(3-Chlorobenzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C₉H₁₃Cl₂N and a molecular weight of 206.11 g/mol. It is classified as an amine and is characterized by the presence of a chlorobenzyl group attached to an ethanamine backbone. The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain its stability and integrity .
These reactions are essential for synthesizing derivatives that may exhibit different biological activities or properties.
The synthesis of N-(3-Chlorobenzyl)ethanamine hydrochloride typically involves several steps:
This multi-step synthesis allows for the introduction of the chlorobenzyl group while maintaining the amine functionality.
N-(3-Chlorobenzyl)ethanamine hydrochloride finds applications in various fields, including:
Several compounds share structural similarities with N-(3-Chlorobenzyl)ethanamine hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
N-(4-Chlorobenzyl)ethanamine hydrochloride | 102236-18-0 | High | Different positioning of chlorine substituent |
1-(2-Chlorophenyl)ethanamine hydrochloride | 856629-37-3 | Moderate | Contains a different aromatic substituent |
(R)-1-(2,4-Dichlorophenyl)ethanamine | 133773-29-2 | Moderate | Contains multiple chlorine substituents on the phenyl ring |
N-Ethyl-2,4-dichlorobenzylamine | No CAS available | Low | Distinct alkyl chain and dichloro substitution |
N-(3-Chlorobenzyl)ethanamine hydrochloride stands out due to its specific chlorination pattern on the benzene ring and its potential pharmacological properties. Its unique structure may confer distinct biological activities compared to its analogs, making it a subject of interest in medicinal chemistry research.